molecular formula C21H16BrN3O2S B2429514 (Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 477296-45-0

(Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No.: B2429514
CAS No.: 477296-45-0
M. Wt: 454.34
InChI Key: BUDNWJQBSSBOJF-QINSGFPZSA-N
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Description

(Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

It is known that derivatives of 4-(4-bromophenyl)-thiazol-2-amine, which this compound is a part of, have shown promising antimicrobial activity and anticancer activity . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

It has been observed that derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

Molecular docking studies of related compounds have shown good docking scores within the binding pocket of selected proteins . This suggests that these compounds may interact with these proteins at a molecular level, potentially influencing enzyme activity and gene expression.

Preparation Methods

The synthesis of (Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

(Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S/c1-2-27-21(26)17-8-3-4-9-18(17)24-12-15(11-23)20-25-19(13-28-20)14-6-5-7-16(22)10-14/h3-10,12-13,24H,2H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDNWJQBSSBOJF-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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